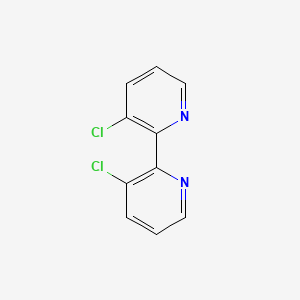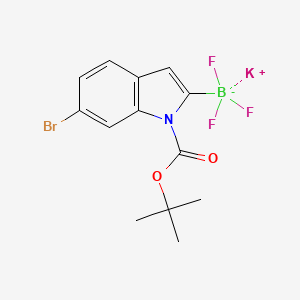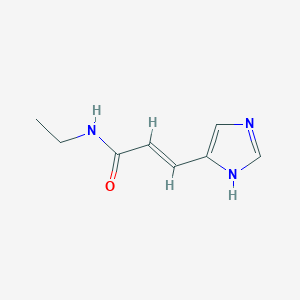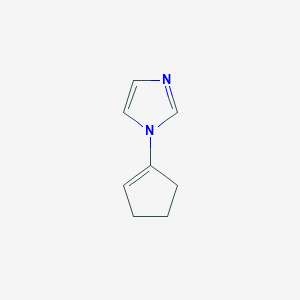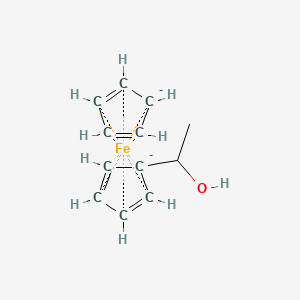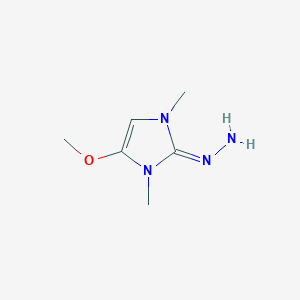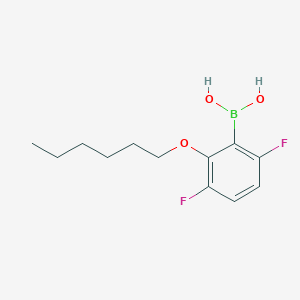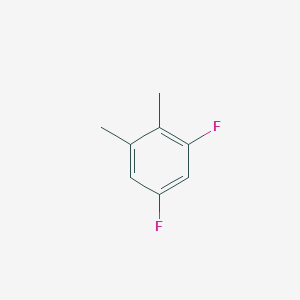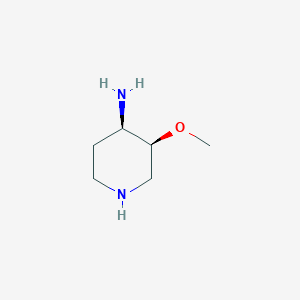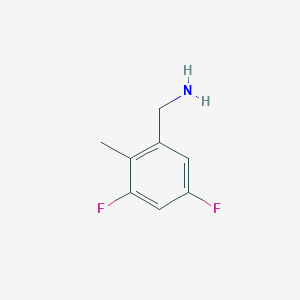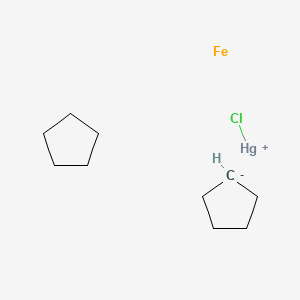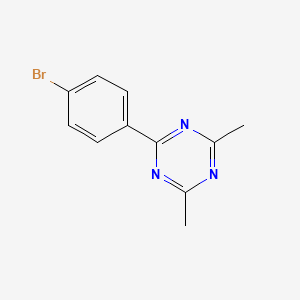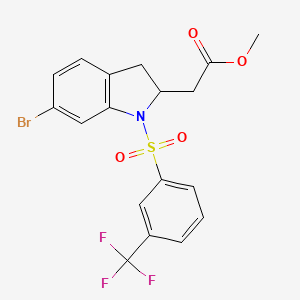
Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate is a complex organic compound that features a brominated indoline core, a trifluoromethylphenyl sulfonyl group, and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate typically involves multiple steps:
Bromination: The indoline core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Sulfonylation: The brominated indoline is then reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Esterification: The final step involves esterification of the resulting compound with methyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The indoline core can be oxidized to indole using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydride).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Sulfide derivatives.
Oxidation: Indole derivatives.
Applications De Recherche Scientifique
Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfonyl group can improve its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(6-chloro-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate
- Methyl 2-(6-fluoro-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate
- Methyl 2-(6-iodo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate
Uniqueness
Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling . The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development.
Propriétés
Formule moléculaire |
C18H15BrF3NO4S |
|---|---|
Poids moléculaire |
478.3 g/mol |
Nom IUPAC |
methyl 2-[6-bromo-1-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydroindol-2-yl]acetate |
InChI |
InChI=1S/C18H15BrF3NO4S/c1-27-17(24)10-14-7-11-5-6-13(19)9-16(11)23(14)28(25,26)15-4-2-3-12(8-15)18(20,21)22/h2-6,8-9,14H,7,10H2,1H3 |
Clé InChI |
BGMWRRCRLLIJHL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CC2=C(N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B12821211.png)
